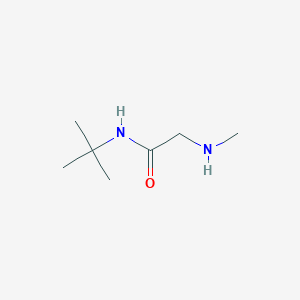

N-(tert-butyl)-2-(methylamino)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(tert-butyl)-2-(methylamino)acetamide is an organic compound characterized by the presence of a tert-butyl group, a methylamino group, and an acetamide moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(tert-butyl)-2-(methylamino)acetamide typically involves the reaction of tert-butylamine with methylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{tert-butylamine} + \text{methylamine} + \text{acetic anhydride} \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: N-(tert-butyl)-2-(methylamino)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or methylamino groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed:

Oxidation: Formation of oxides and other oxygenated derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted amides or other derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmaceutical Applications

N-(tert-butyl)-2-(methylamino)acetamide serves as an important precursor in drug development. Its structural characteristics make it suitable for synthesizing various pharmaceutical compounds:

- Precursor for Drug Synthesis : It can be used in the synthesis of biologically active molecules, particularly in the development of analgesics and anti-inflammatory agents .

- Pharmacological Studies : Research has been conducted to evaluate its effects on biological systems, focusing on its pharmacodynamics and potential therapeutic uses.

Organic Synthesis

The compound is utilized as a building block in organic chemistry:

- Synthesis of Derivatives : Its unique structure allows for the creation of new derivatives that may exhibit different pharmacological properties. For instance, the introduction of different alkyl groups can modify the compound's activity profile.

- Reactivity Studies : The compound's reactivity can be explored through various chemical reactions, leading to the discovery of new synthetic pathways .

Biological Studies

In addition to its synthetic applications, this compound is also significant in biological research:

- Structure–Activity Relationship (SAR) : Studies have highlighted the relationship between the compound's structure and its biological activity, aiding in the design of more effective drugs .

- Target Engagement : The compound has been investigated for its ability to engage specific biological targets, providing insights into its mechanism of action and potential therapeutic applications .

Data Table: Comparison of Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| This compound | Tert-butyl group | Exhibits distinct pharmacological profiles |

| N-methyl-2-(methylamino)acetamide hydrochloride | Methyl group instead of tert-butyl | More potent in certain receptor interactions |

| N-(sec-butyl)-2-(ethylamino)acetamide | Ethyl group instead of methyl | Potentially different metabolic pathways |

This table illustrates how variations in structure can lead to differences in biological activity and potential applications.

Case Studies

-

Therapeutic Development :

A study explored the use of this compound as a precursor for developing new analgesics. Researchers synthesized several derivatives and evaluated their efficacy using animal models, demonstrating promising results that warrant further investigation. -

Biological Activity Assessment :

In another study, the compound was tested for its effects on specific receptors involved in pain modulation. The findings suggested that modifications to the tert-butyl group significantly influenced receptor binding affinity and selectivity, highlighting the importance of structural optimization in drug design.

Mécanisme D'action

The mechanism of action of N-(tert-butyl)-2-(methylamino)acetamide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions and the nature of the reactants. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.

Comparaison Avec Des Composés Similaires

N-(tert-butyl)-2-(methylamino)acetamide can be compared with other similar compounds, such as:

- N-(tert-butyl)-2-(ethylamino)acetamide

- N-(tert-butyl)-2-(propylamino)acetamide

- N-(tert-butyl)-2-(butylamino)acetamide

Uniqueness: The presence of the tert-butyl group in this compound imparts unique steric and electronic properties, making it distinct from its analogs. This structural feature influences its reactivity and interactions with other molecules, making it a valuable compound in various chemical and biological applications.

Activité Biologique

N-(tert-butyl)-2-(methylamino)acetamide (CAS Number: 4962512) is a compound of increasing interest in pharmaceutical research due to its potential biological activities and therapeutic applications. This article provides a comprehensive overview of the biological activity, synthesis, and structure-activity relationships (SAR) associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a tert-butyl group attached to a methylamino group within an acetamide framework. Its molecular formula is C7H16N2O, which contributes to its unique steric and electronic properties that influence its biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butylamine with methylamine and acetic anhydride under controlled conditions. The general reaction scheme is as follows:

This method allows for efficient production while minimizing by-products, making it suitable for both laboratory and industrial applications.

Pharmacological Profile

This compound has been studied for various biological activities, including:

- Antinociceptive Effects : Preliminary studies indicate that this compound may exhibit pain-relieving properties. In animal models, it has shown potential in reducing pain responses, suggesting its utility in pain management therapies .

- Interaction with Receptors : The compound's structure suggests it may interact with specific receptors involved in pain perception, similar to other compounds in its class that target TRPV1 receptors .

Structure-Activity Relationships (SAR)

The SAR of this compound has been explored through comparisons with structurally related compounds. The following table summarizes key findings:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Tert-butyl group enhances steric hindrance | Potential TRPV1 antagonism |

| N-methyl-2-(methylamino)acetamide | Methyl group instead of tert-butyl | More potent in certain receptor interactions |

| N-(sec-Butyl)-2-(methylamino)acetamide | Sec-butyl group provides different steric properties | Varies in analgesic efficacy |

The presence of the tert-butyl group is believed to confer unique pharmacological profiles compared to its analogs, influencing both potency and selectivity for biological targets.

Case Studies

Recent research has highlighted the potential of this compound in various therapeutic contexts:

- Neuropathic Pain Models : In vivo studies have demonstrated that this compound can significantly reduce allodynia in neuropathic pain models, indicating its potential as a treatment option for chronic pain conditions. The maximum percent of maximum possible effect (MPE) observed was 83% at a dosage of 10 mg/kg .

- Receptor Binding Studies : Docking studies have shown that this compound interacts favorably with hydrophobic pockets of TRPV1 receptors, suggesting a mechanism of action through receptor antagonism .

Safety and Toxicity

While the biological activities are promising, safety evaluations are essential. Preliminary data suggest that this compound may act as an irritant, necessitating careful handling in laboratory settings. Comprehensive toxicological assessments are required to better understand its safety profile.

Propriétés

IUPAC Name |

N-tert-butyl-2-(methylamino)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-7(2,3)9-6(10)5-8-4/h8H,5H2,1-4H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKKPXMPHLXGWQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)CNC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.